Lonfuranacid B
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a fundamental branch of science focused on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. nih.govwou.edu This field investigates a vast array of organic compounds derived from sources such as plants, microorganisms, and animals. wikipedia.org These natural products exhibit immense structural diversity and have historically served as a critical source of new molecules for various applications, including drug discovery. nih.gov
Lonfuranacid B is a compound that fits squarely within the domain of natural product chemistry. nih.gov Its identification is a result of the systematic exploration of the chemical constituents of plant species. The study of such compounds contributes to a broader understanding of chemical diversity in nature and provides novel molecular scaffolds for further scientific investigation. nih.gov
Significance of this compound as a Secondary Metabolite
Living organisms produce two major classes of metabolites: primary and secondary. Primary metabolites are essential for the survival of the organism, participating in fundamental processes like growth and reproduction. wou.edu In contrast, secondary metabolites are not essential for an organism's immediate survival but often confer evolutionary advantages. wikipedia.org These compounds can play roles in defense against predators, competition with other organisms, or other interactions with the environment. wikipedia.orgunl.pt
This compound is classified as a secondary metabolite. wikipedia.orgnih.gov It is produced by the plant Lonicera japonica, but it is not considered essential for its basic life-sustaining metabolic pathways. The significance of secondary metabolites like this compound lies in their potential biological activities and their unique chemical structures, which make them subjects of interest for researchers in fields like pharmacology and biochemistry. cymitquimica.comsciencebiology.org While many secondary metabolites have been found to possess activities such as antimicrobial or anti-inflammatory effects, the specific biological role and potential applications of this compound are areas of ongoing research. cymitquimica.comebiohippo.com
Historical Perspective and Discovery Context
The discovery of this compound is linked to the phytochemical analysis of Lonicerae Japonicae Flos, the dried flower buds of the Japanese honeysuckle plant (Lonicera japonica Thunb.). nih.govresearchgate.net This plant has been a cornerstone of traditional Chinese medicine for centuries, where it is used for its properties of clearing heat and detoxification. nih.govfrontiersin.orgvellmanherbs.com
In a 2019 study by Wu et al., this compound was identified as one of the chemical constituents of Lonicerae Japonicae Flos. nih.govresearchgate.net This discovery was part of broader efforts to systematically identify the array of compounds within this medicinally important plant, which is known to be a rich source of organic acids, flavonoids, saponins, and iridoids. nih.govfrontiersin.org The identification of novel compounds like this compound from well-known medicinal plants underscores the value of continued phytochemical investigation to uncover the full chemical inventory of the natural world.
More recent research has continued to encounter this molecule. For instance, a 2024 study on the fruits of Carpesium abrotanoides L. reported the isolation of a new compound, carabrolate B, which was identified as an ester formed from this compound and another natural product, carabrol (B2578234). acs.org This finding further validates the structure of this compound and indicates its presence in other plant species.
Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C12H20O5 | ebiohippo.com |
| CAS Number | 2131269-66-2 | ebiohippo.com |
| Systematic Name | 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(2R,3S)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTMWYOARXNAKD-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Product Isolation of Lonfuranacid B
Source Identification and Botanical Material Preparation
Lonfuranacid B has been successfully isolated from two primary botanical sources: Lonicerae Japonicae Flos and Carpesium abrotanoides L. acs.orgmdpi.com The preparation of the plant material is a critical first step that significantly influences the efficiency of subsequent extraction processes.
For Lonicerae Japonicae Flos , the dried flower buds are typically used. frontiersin.org Preparation involves drying the buds, often at controlled temperatures (e.g., 40°C for 96 hours), to achieve complete dehydration. medsci.org The dried material is then ground into a fine powder to increase the surface area available for solvent penetration. medsci.orgmdpi.com In some protocols, the powdered material is soaked in water for a period (e.g., 1 hour) before extraction. frontiersin.org
Similarly, the Carpesium abrotanoides L. plant material, which can include the whole plant, is collected, dried, and powdered. rsc.orgnih.gov For instance, one study utilized 5 kg of dried and powdered whole grass of the plant for extraction. rsc.org This initial processing ensures that the plant's cellular structure is disrupted, facilitating the release of its chemical constituents. researchgate.net
Table 1: Botanical Sources and Preparation of this compound
| Botanical Source | Plant Part Used | Preparation Method |
|---|---|---|
| Lonicerae Japonicae Flos | Dried flower buds | Drying (e.g., 40°C for 96h), grinding to a fine powder. medsci.orgmdpi.com |
Extraction Methodologies
The extraction of this compound from its botanical sources relies on carefully selected methodologies designed to efficiently solubilize the target compound from the complex plant matrix.
Solvent-based extraction is the cornerstone for isolating compounds from Lonicerae Japonicae Flos and Carpesium abrotanoides L. The choice of solvent is critical and is based on the principle of "like dissolves like," where the polarity of the solvent is matched to that of the target compound.
For Lonicerae Japonicae Flos, a variety of solvents and techniques are employed. Common methods include reflux extraction with ethanol (B145695) or water, maceration, and Soxhlet extraction. s4science.atmdpi.com Ethanol-water mixtures are frequently used, with concentrations ranging from 30% to 95%. mdpi.commdpi.com Methanol (B129727) is another effective solvent, sometimes used in a 70% aqueous solution for maceration. s4science.at Advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also been developed to reduce extraction time and the consumption of organic solvents. mdpi.com
In the case of Carpesium abrotanoides, methanol is a commonly used solvent for extraction. rsc.org The powdered plant material is typically extracted multiple times with the solvent to ensure a high yield of the crude extract. rsc.org This crude extract is then subjected to further partitioning, for example, between ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. nih.gov
To maximize the yield and purity of the extracted compounds, the optimization of extraction parameters is essential. Experimental designs, such as Response Surface Methodology (RSM), are powerful statistical tools used for this purpose. drpress.orgmdpi.com RSM allows for the evaluation of multiple parameters and their interactions, leading to the most efficient extraction conditions with a minimal number of experiments. drpress.org
Key parameters that are often optimized include:
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency. For flavonoids in Lonicerae Japonicae Flos, an ethanol concentration of 37.8% (v/v) was found to be optimal. mdpi.commdpi.com
Extraction Temperature: Temperature affects solvent viscosity and the solubility of the target compounds. Studies on Lonicerae Japonicae Flos have explored temperatures ranging from 40°C to 93°C. mdpi.commdpi.comresearchgate.net
Extraction Time: The duration of the extraction process is another critical factor. Optimal times can range from minutes to several hours depending on the method used. mdpi.commdpi.comresearchgate.net
Liquid-to-Solid Ratio: The ratio of the volume of solvent to the mass of the plant material is also optimized to ensure thorough extraction. mdpi.comresearchgate.net
Table 2: Optimized Extraction Parameters for Compounds from Lonicerae Japonicae Flos
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Ethanol Concentration | 37.8% (v/v) | mdpi.commdpi.com |
| Extraction Temperature | 40 - 93 °C | mdpi.commdpi.comresearchgate.net |
| Extraction Time | 63.0 min | mdpi.commdpi.com |
Solvent-Based Extraction Techniques
Purification and Separation Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are indispensable for the isolation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of natural products like this compound.
HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures. It can be categorized into analytical and preparative scales.
Analytical-Scale HPLC: Analytical HPLC is used for the identification and quantification of compounds within a mixture. jove.com It employs columns with smaller internal diameters and particle sizes (typically 3-5 µm) to achieve high separation efficiency. mdpi.com The goal is to obtain sharp, symmetrical peaks for accurate qualitative and quantitative analysis. nih.gov For furanone derivatives, reversed-phase (RP) HPLC methods are common, often using C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous solution (like acetate buffer or water with formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netsielc.com
Preparative-Scale HPLC: The objective of preparative HPLC is to isolate and purify a specific compound in larger quantities. nih.gov This technique utilizes columns with larger diameters and requires higher sample loads. frontiersin.orgnih.gov The principles are similar to analytical HPLC, but the focus is on maximizing the amount of purified product collected. mdpi.com The isolation of furanone derivatives has been successfully achieved using preparative HPLC, often following preliminary purification steps like solvent partitioning and silica (B1680970) gel chromatography. nih.govresearchgate.net The collected fractions containing the target compound are then analyzed for purity. frontiersin.org
Table 3: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Objective | Qualitative and quantitative determination | Isolation and purification of valuable products |
| Sample Amount | Microgram (µg) range | Milligram (mg) to gram (g) range |
| Column Internal Diameter | Typically small (e.g., 4.6 mm) | Larger (e.g., >10 mm) |
| Particle Size | Smaller (e.g., 3-5 µm) | Larger |
| Focus | Resolution, peak width, peak symmetry | Loading capacity, throughput, purity of collected fraction |
Advanced Chromatographic Techniques
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposing. wikipedia.org The principle of GC involves injecting a sample into a carrier gas (mobile phase), which then moves through a column containing a stationary phase. etamu.edu Separation occurs based on the differential partitioning of compounds between the two phases; compounds with higher volatility and lower affinity for the stationary phase elute faster. wikipedia.orgshimadzu.com
In the context of isolating this compound, direct analysis by GC is challenging. The compound's structure, 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid, contains polar functional groups (carboxylic acid and hydroxyl group) that make it non-volatile. bldpharm.com To make it suitable for GC analysis, a derivatization step would be necessary. This process involves chemically modifying the polar groups to increase volatility. For example, the carboxylic acid and hydroxyl groups could be converted to their corresponding methyl ester and trimethylsilyl (B98337) (TMS) ether, respectively.
Once derivatized, the sample can be analyzed, often using a system coupled with a mass spectrometer (GC-MS). etamu.eduphcog.com The retention time provides qualitative information, while the peak area allows for quantification. shimadzu.com
Table 1: Illustrative GC Parameters for Analysis of a Derivatized Compound like this compound
| Parameter | Condition | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. phenomenex.com |
| Injector Type | Split/Splitless | Allows for analysis of both high and trace concentration samples. phenomenex.com |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min | Controlled temperature gradient to elute compounds with varying boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. etamu.edu |
Column Chromatography (e.g., Mass Spectrometry-Guided Fractionation)
Column chromatography is a cornerstone of natural product isolation, used to separate individual components from a complex mixture. researchgate.net The process involves passing a solution of the crude extract through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. An eluent (mobile phase) is then passed through the column, and compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
For this compound, a typical workflow would begin with a crude extract being subjected to column chromatography using a non-polar solvent system, with the polarity gradually increased (a solvent gradient). Fractions are collected sequentially and analyzed.
Mass Spectrometry-Guided Fractionation is a modern approach that accelerates this process. mdpi.com Instead of relying solely on techniques like Thin-Layer Chromatography (TLC) to analyze fractions, a small portion of each fraction is rapidly analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com The resulting data is screened for the specific mass-to-charge ratio (m/z) corresponding to this compound ([M+H]⁺ or [M-H]⁻). This allows researchers to quickly identify which fractions contain the target compound, focusing subsequent purification efforts only on the relevant fractions and avoiding the redundant processing of inactive ones. mdpi.com
Table 2: Example of a Mass Spectrometry-Guided Fractionation Scheme
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | LC-MS Analysis (Target m/z for [M-H]⁻ of this compound: 243.12) | Action |
| 1-5 | 90:10 | Not Detected | Discard |
| 6-10 | 80:20 | Not Detected | Discard |
| 11-15 | 70:30 | Low Intensity Signal | Combine for re-chromatography |
| 16-20 | 60:40 | High Intensity Signal | Combine for further purification |
| 21-25 | 50:50 | Low Intensity Signal | Combine for re-chromatography |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid and a liquid phase. actapol.netresearchgate.net It is widely used for sample clean-up prior to more sensitive chromatographic analysis. nih.gov The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the desired analyte. actapol.net
Given that this compound is an acidic compound, an SPE cartridge with an anion-exchange sorbent would be highly effective for its selective isolation. A weak anion-exchange (WAX) or strong anion-exchange (SAX) sorbent could be used. The charged carboxylic acid group would bind to the sorbent under appropriate pH conditions, while neutral and basic impurities would be washed away. The purified this compound could then be eluted by changing the pH or increasing the ionic strength of the mobile phase.
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is ideal for the separation of highly polar and hydrophilic compounds. csic.esnih.gov These are compounds that are often poorly retained on traditional reversed-phase (C18) columns. csic.es The HILIC stationary phase is polar (e.g., bare silica, or bonded with amide, diol, or zwitterionic functional groups), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. csic.eshplc.eu
This compound, with its carboxylic acid, hydroxyl, and lactone moieties, is a polar molecule, making HILIC a highly suitable technique for its fine purification. bldpharm.comnih.gov HILIC is particularly advantageous when coupled with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity. nih.govnih.gov The separation mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. waters.com
Chiral Stationary Phase Applications
The chemical structure of this compound, 8-((2R,3S)-3-Hydroxy-5-oxotetrahydrofuran-2-yl)octanoic acid, indicates the presence of two chiral centers. bldpharm.com This means the compound can exist as multiple stereoisomers. Separating these stereoisomers is crucial, as they often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. csfarmacie.cz
CSPs are designed with a chiral selector immobilized on the solid support (e.g., silica). phenomenex.com Separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different energies and thus different retention times. hplc.eu For an acidic compound like this compound, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used due to their broad applicability for a range of chiral compounds. csfarmacie.czphenomenex.com
Ion-exchange type CSPs: These are specifically designed for ionizable analytes and use chiral selectors that facilitate ionic interactions, which can be very effective for separating acidic compounds. hplc.eu
Macrocyclic antibiotic-based CSPs: Phases like those based on teicoplanin are known for their excellent ability to separate chiral amino acids and other acidic compounds. rsc.org
Gel Permeation Chromatography (GPC) Fractionation
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size (hydrodynamic volume) in solution. microbenotes.commalvernpanalytical.com The stationary phase consists of porous beads. microbenotes.com Larger molecules that cannot enter the pores are excluded and elute first, while smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.
In the context of natural product isolation, GPC is not typically used for the final purification of small molecules like this compound. Instead, it serves as an excellent initial clean-up technique. csic.es A crude plant or microbial extract often contains a wide range of molecules, including high-molecular-weight substances like lipids, pigments, and polymers. GPC can be used in a preparative mode to efficiently remove these large, interfering compounds, yielding a simplified fraction containing the smaller molecules, including the target this compound. csic.esresearchgate.net This "defatting" or pre-fractionation step reduces the complexity of the mixture, improving the efficiency and resolution of subsequent chromatographic steps like column chromatography or HPLC.
De-replication Procedures in Natural Product Discovery
A major challenge in natural product discovery is the frequent re-isolation of known compounds, which consumes significant time and resources. researchgate.netchimia.ch De-replication is the process of rapidly identifying known compounds in a crude extract or partially purified fraction at an early stage of the discovery pipeline. researchgate.netrsc.org This allows researchers to focus their efforts on isolating genuinely novel structures. chimia.ch
Modern de-replication strategies heavily rely on hyphenated analytical techniques, primarily HPLC coupled with various detectors. nih.gov A common platform includes HPLC with a Photo-Diode Array (PDA) detector and a Mass Spectrometer (MS), often a high-resolution tandem MS (LC-HR-MS/MS). chimia.chmdpi.com
The de-replication workflow for an extract potentially containing this compound would involve:
Analysis: The crude extract is analyzed using a standardized LC-MS/MS method.
Data Acquisition: Data points for each peak are collected, including retention time, UV-Vis spectrum, parent mass (m/z), and fragmentation pattern (MS/MS spectrum).
Database Comparison: This multi-dimensional dataset is then compared against comprehensive in-house or commercial databases of natural products. nih.gov The software searches for matches based on all available data points.
Identification: A high similarity score between the experimental data and a database entry for this compound would indicate its presence, confirming it as a known compound. chimia.ch This rapid identification prevents its unnecessary re-isolation from that source. mdpi.com
This process is critical for efficiently screening large numbers of extracts and prioritizing those that are most likely to yield novel bioactive compounds.
Structural Elucidation of Lonfuranacid B
Spectroscopic Analysis Techniques
The elucidation of a chemical structure is fundamentally dependent on spectroscopic methods. These techniques probe the molecule with various forms of energy and measure the response, which provides distinct clues about its architecture. For a compound like Lonfuranacid B, this would involve a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity, environment, and spatial relationships of atoms.
One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR, DEPT)
The initial analysis involves 1D NMR experiments. The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their electronic environment, and which protons are coupled to each other. The ¹³C NMR spectrum shows all the unique carbon atoms. bhu.ac.in Further refinement comes from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate among methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, while quaternary carbons are absent. princeton.edu
Without the primary data for this compound, a representative data table cannot be constructed.
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)
To assemble the molecular fragments identified in 1D NMR, a suite of 2D NMR experiments is required. epfl.ch
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems and build structural fragments. emerypharma.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, mapping out all C-H single bonds. princeton.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the fragments. It shows correlations between protons and carbons that are two or three bonds away, revealing how different spin systems are linked together, often across quaternary carbons. emerypharma.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. researchgate.net
A summary of key 2D NMR correlations is essential for confirming the final structure, but this information is not publicly available for this compound.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful method used to determine the concentration or purity of a substance. Unlike other methods, the signal intensity in NMR is directly proportional to the number of nuclei being measured. acs.orgbioline.org.br By comparing the integral of a signal from the target compound to the integral of a certified internal standard with a known concentration, a precise and accurate quantification can be achieved without the need for a specific calibration curve for the analyte. There is no evidence in the available literature to suggest that qNMR has been specifically applied to this compound.
NMR-Guided Isolation and Elucidation Strategies
In the search for new natural products from complex mixtures like plant extracts, NMR-guided isolation is an efficient strategy. Instead of isolating compounds blindly, crude extracts and chromatographic fractions are analyzed by ¹H NMR. acs.org Specific, characteristic signals in the NMR spectrum that indicate a particular class of compounds can be used to track the target molecules through the purification process. acs.org For example, a study on carabranolides used the distinctive NMR signals of a cyclopropane (B1198618) moiety to guide the isolation of new compounds. acs.org It is plausible that a similar strategy, perhaps targeting signals characteristic of a furan (B31954) ring or other specific structural motifs, was employed during the initial discovery of this compound from Lonicera japonica. bioline.org.br
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly vital as it measures the mass-to-charge ratio of an ion with extremely high accuracy. This precision allows for the calculation of a unique elemental formula from a set of possible combinations that might fit a lower-resolution mass. This technique would have been essential in the initial characterization of this compound. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared light corresponding to these frequencies is passed through a sample, the energy is absorbed. matanginicollege.ac.inpressbooks.pub The structure of this compound contains several key functional groups: a carboxylic acid, a secondary alcohol, and a five-membered lactone (ester). Each of these groups gives rise to characteristic absorption bands in the IR spectrum. The IR spectrum of a related compound containing a lactone and hydroxyl group showed characteristic absorptions at 1759 cm⁻¹ (carbonyl) and 3487 cm⁻¹ (hydroxyl). acs.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alcohol/Carboxylic Acid (O-H) | Stretching | 3500–2500 (very broad) | Strong |
| Alkane (C-H) | Stretching | 2960–2850 | Medium-Strong |
| Lactone (C=O) | Stretching | ~1770 | Strong |
| Carboxylic Acid (C=O) | Stretching | ~1720 | Strong |
| Carboxylic Acid/Lactone (C-O) | Stretching | 1300–1000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions from lower to higher energy molecular orbitals. libretexts.org This technique is most effective for compounds containing chromophores, which are typically systems of conjugated double bonds. upi.edu
The structure of this compound lacks an extended conjugated π-system. The main chromophores present are the two carbonyl (C=O) groups within the lactone and the carboxylic acid. These groups undergo weak, low-energy n→π* electronic transitions, which typically result in absorption bands in the far UV region, around 210-220 nm. ethz.ch Consequently, this compound is not expected to exhibit strong absorption bands in the standard UV-Vis range (200-800 nm) and would be colorless.
Advanced Structural Characterization Methods
While the techniques above confirm the molecular formula, functional groups, and fragmentation of this compound, they are insufficient to determine its complete three-dimensional structure, particularly its stereochemistry. For this, more advanced methods are required.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation of organic molecules in solution. nih.govresearchgate.net Techniques like ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HMBC) are used to map out the carbon-hydrogen framework and the connectivity between atoms.
Crucially, NMR is used to differentiate between stereoisomers like Lonfuranacid A and this compound. In a study on carabrolate B, a compound containing the this compound moiety, NMR was used to establish the relative configuration. acs.org The key distinction was found in the coupling constant (J-value) between protons H-9' and H-10' in the furanone ring. A measured J-value of 6.7 Hz indicated that these two protons were on opposite faces of the ring (a trans configuration), which is characteristic of the this compound structure. acs.org This contrasts with the smaller coupling constant observed for the cis configuration in Lonfuranacid A. acs.org
Other advanced methods, such as X-ray crystallography, could provide an unambiguous solid-state structure, but this requires the successful growth of a high-quality single crystal, which is not always feasible. grenoble-inp.fr Computational methods, such as Density Functional Theory (DFT), can also be used in conjunction with experimental data (e.g., anisotropic NMR) to validate a proposed structure against other possibilities. rsc.org
X-ray Crystallography (if suitable crystals are obtained)
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a single crystal of a compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots of varying intensities. nih.govrsc.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the determination of atomic positions, bond lengths, and bond angles with high precision. nih.gov
The successful application of X-ray crystallography is entirely dependent on the growth of a high-quality, single crystal of the analyte. For many natural products, including this compound, obtaining crystals of sufficient size and quality for X-ray diffraction analysis can be a significant challenge. Factors such as molecular complexity, conformational flexibility, and the presence of multiple chiral centers can hinder the crystallization process. To date, there have been no published reports of the single-crystal X-ray diffraction analysis of this compound, indicating that suitable crystals have not been obtained. Consequently, its structure was determined using other methods, primarily NMR spectroscopy.
Computational Approaches in Structure Elucidation
In modern natural product chemistry, computational methods are indispensable tools that complement experimental data, particularly for complex molecules where spectroscopic data alone may be ambiguous. tandfonline.comacs.org These in silico techniques have revolutionized the process of structural elucidation by providing a framework for predicting spectroscopic parameters, exploring potential structures, and statistically evaluating the fit between proposed structures and experimental data. acs.orgresearchgate.net
The structural elucidation of this compound, while primarily reliant on NMR data, is representative of cases where computational approaches can be applied to increase confidence in the final assigned structure. These methods range from the generation of theoretical spectral libraries to the application of sophisticated machine learning algorithms for classifying and identifying compounds. researchgate.nethuji.ac.il
A significant challenge in structural elucidation is the rapid identification of known compounds (dereplication) or the characterization of novel ones. In-silico spectral libraries serve as vast, computationally generated databases of predicted spectroscopic data for known or hypothetical chemical structures. acgpubs.orgrsc.org For mass spectrometry, these libraries can contain predicted MS/MS fragmentation patterns for thousands of compounds. ucr.edu When an experimental MS/MS spectrum is obtained for an unknown compound, it can be searched against these in-silico libraries. A high similarity score between the experimental and a predicted spectrum suggests a likely structure for the unknown. rsc.org
Similarly, NMR spectral libraries can be generated by predicting the ¹H and ¹³C NMR chemical shifts for a database of structures. This is particularly useful for distinguishing between isomers, where mass spectrometry data may be identical. The generation of these libraries often relies on quantum mechanical calculations or machine learning models trained on vast datasets of known compound structures and their corresponding spectra.
Table 1: Example of an In-silico MS/MS Fragment Library Entry
| Precursor Ion (m/z) | Proposed Structure | Predicted Fragment Ions (m/z) | Predicted Intensities (Relative) |
|---|---|---|---|
| 241.1383 | This compound ([M+H]⁺) | 223.1278 | 85% |
| 195.1329 | 60% | ||
| 177.1223 | 45% | ||
| 125.0597 | 100% |
This table is illustrative and represents the type of data found in an in-silico spectral library. The fragment ions and intensities are hypothetical.
Heuristic-based methods in structural elucidation employ a set of rules or "educated guesses" derived from established chemical principles and fragmentation patterns to narrow down the number of possible structures for an unknown compound. tubitak.gov.trjocpr.com These methods are essentially problem-solving approaches that use practical, experience-based rules to find a satisfactory solution when an exhaustive search is impractical. jocpr.com
In the context of natural products like terpenoids, which share common biosynthetic pathways and structural motifs, heuristic rules can be particularly effective. sdsu.edu For example, the "isoprene rule" is a well-known heuristic that states that terpenoid skeletons are often constructed from the head-to-tail linkage of isoprene (B109036) units. When analyzing the spectroscopic data of a new terpenoid, chemists can use this rule to propose a limited set of plausible carbon skeletons, which can then be further evaluated against the experimental data. This approach is more efficient than attempting to assemble the structure de novo without any guiding principles.
Machine learning (ML) is increasingly being applied to various aspects of chemical analysis, including the classification and elucidation of natural products. These algorithms can be trained on large datasets of chemical structures and their associated properties (e.g., spectroscopic data, biological activity) to recognize complex patterns that may not be apparent to human researchers. huji.ac.il
For compound classification, an ML model can be trained to distinguish between different classes of natural products, such as flavonoids, alkaloids, or terpenoids, based on their mass spectra or NMR data. For instance, a model could be trained on the NMR spectra of known furan-containing compounds and non-furan compounds to learn the spectral features that are characteristic of the furan moiety. tandfonline.comhuji.ac.il When presented with the spectrum of an unknown compound like this compound, the model could predict the likelihood that it contains a furan ring, thus providing a crucial piece of information for its structural elucidation.
Table 2: Illustrative Application of a Machine Learning Classifier for Furan-Containing Compounds
| Compound | Key Spectral Features (Input) | Predicted Class | Confidence Score |
|---|---|---|---|
| Unknown 1 | MS/MS peaks at m/z 81, 95, 125 | Furan-containing | 92% |
| Unknown 2 | ¹³C signals at δ 110, 142 | Furan-containing | 88% |
| Unknown 3 | No characteristic furan signals | Non-furan | 95% |
This table is a hypothetical representation of the output from a machine learning model trained to classify compounds based on spectral data.
In liquid chromatography-mass spectrometry (LC-MS), the retention time (RT) of a compound—the time it takes to pass through the chromatography column—is a valuable piece of identifying information, alongside its mass-to-charge ratio and fragmentation pattern. Retention time is influenced by a molecule's physicochemical properties, such as its polarity, size, and shape.
Computational methods have been developed to predict the retention time of a compound based on its chemical structure. These prediction models, often based on quantitative structure-retention relationship (QSRR) principles, can be trained using large datasets of compounds with known structures and their experimentally determined retention times. For organic acids like this compound, specific models can be developed that take into account factors like pKa and the specific mobile phase conditions used in the analysis. jocpr.com By accurately predicting the retention time for a set of candidate structures, these methods can help to either confirm a proposed structure or to differentiate between isomers that have identical mass spectra but different retention times. ucr.edu
Biosynthesis Pathway of Lonfuranacid B
Proposed or Known Precursors and Intermediate Metabolites
The biosynthesis of furan (B31954) fatty acids in bacteria has been a subject of detailed investigation, revealing a multi-step pathway that modifies existing fatty acid chains. Unlike some biosynthetic pathways that build molecules from the ground up, the formation of FuFAs typically occurs on pre-existing fatty acid chains within phospholipids. nih.gov
A key precursor for the biosynthesis of methylated FuFAs in bacteria like Rhodobacter sphaeroides is vaccenic acid (18:1) . nih.gov The pathway is initiated by the methylation of this precursor. One of the well-characterized pathways leads to the formation of methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9M5-FuFA). nih.govnih.gov
The key intermediates in this pathway have been identified through genetic and biochemical studies:
(11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1): This is the first major intermediate, formed by the methylation of a cis-vaccenic acid precursor. nih.govresearchgate.net
(10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2): This di-unsaturated methylated fatty acid is the subsequent intermediate, formed through the desaturation of 11Me-12t-18:1. nih.gov The formation of this conjugated system is a critical step leading to the furan ring.
The final step involves the incorporation of an oxygen atom to form the furan ring structure of the FuFA. nih.govnih.gov Some bacteria can further modify the furan ring, for example, by adding a second methyl group. In Rhodopseudomonas palustris, 9M5-FuFA can serve as a substrate for a second methylation to produce methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA). nih.govglbrc.org
The term furanoctanoic acid unit suggests that the resulting FuFA has a carboxylic acid chain of eight carbons attached to the furan ring. Furan fatty acids are often described by the length of their carboxyalkyl chain; for instance, a nonanoic acid derivative has a nine-carbon chain. nih.gov Thus, a furanoctanoic acid would imply an eight-carbon chain.
Table 1: Key Metabolites in Bacterial Furan Fatty Acid Biosynthesis
| Precursor/Intermediate | Description | Key Reference(s) |
|---|---|---|
| Vaccenic acid (18:1) | The initial fatty acid precursor in Rhodobacter sphaeroides. | nih.gov |
| 11Me-12t-18:1 | The first methylated intermediate. | nih.govresearchgate.net |
| 11Me-10t,12t-18:2 | A di-unsaturated intermediate, precursor to the furan ring. | nih.gov |
| 9M5-FuFA | A common monomethylated furan fatty acid product. | nih.govnih.gov |
Identification and Characterization of Biosynthetic Enzymes
The elucidation of the FuFA biosynthetic pathway has been made possible by the identification and characterization of the enzymes that catalyze each step. These enzymes are often encoded in a single operon. nih.gov
The functions of the biosynthetic enzymes for FuFAs have been determined using a combination of powerful molecular biology and biochemical techniques:
Mutation Studies: A key strategy has been the creation of mutant strains with deletions of specific genes suspected to be involved in the pathway. For example, researchers utilized a mutant of R. sphaeroides (ΔChrR) that overproduces FuFAs, making it easier to detect changes in the fatty acid profile when specific genes are deleted. nih.gov The disappearance of a FuFA product or the accumulation of an intermediate in a gene-deletion mutant provides strong evidence for the function of the encoded enzyme. nih.govnih.gov
Enzymatic Assays: To confirm the function of these enzymes, in vitro assays are performed using recombinant proteins. osti.gov These purified enzymes are incubated with their proposed substrates, and the resulting products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. glbrc.orgosti.gov This approach has been crucial in definitively linking a specific enzymatic activity to a protein. osti.gov
The core enzymes for methylated FuFA biosynthesis in bacteria have been identified and named:
UfaM (S-adenosylmethionine-dependent methylase): This enzyme catalyzes the first step, the methylation of a phospholipid 18-carbon cis unsaturated fatty acyl chain to a 19-carbon methylated trans unsaturated fatty acyl chain (19M-UFA). nih.gov It belongs to a previously undescribed class of methylases. nih.gov
UfaD (Fatty acyl desaturase): This enzyme is responsible for the desaturation of the methylated intermediate (11Me-12t-18:1) to create a di-unsaturated product (11Me-10t,12t-18:2). It has homology to phytoene (B131915) desaturases. nih.govosti.gov
UfaO (Fatty acid-modifying enzyme): This enzyme catalyzes the final step of furan ring formation. It incorporates molecular oxygen (O2) into the di-unsaturated intermediate to produce the final FuFA. nih.govnih.govosti.gov This reaction is O2-dependent. nih.gov
FufM (SAM-dependent methylase): In some bacteria like Rhodopseudomonas palustris, this enzyme catalyzes an additional methylation, converting a monomethylated FuFA (9M5-FuFA) into a dimethylated version (9D5-FuFA). nih.gov
Homologs of these genes have been identified in other bacteria, and their expression has been shown to restore FuFA production in mutant strains, confirming a conserved biosynthetic pathway. osti.gov Furthermore, proteins with high sequence similarity to these bacterial enzymes have been found in the plant Arabidopsis thaliana, where they are localized to lipid droplets, suggesting a potential for FuFA biosynthesis in plants. frontiersin.org
Table 2: Biosynthetic Enzymes for Furan Fatty Acids
| Enzyme | Gene Name | Function | Methodology for Characterization | Reference(s) |
|---|---|---|---|---|
| SAM-dependent methylase | UfaM | Methylates vaccenic acid to form 11Me-12t-18:1. | Gene deletion, in vitro assays, heterologous expression. | nih.govnih.gov |
| Fatty acyl desaturase | UfaD | Desaturates 11Me-12t-18:1 to form 11Me-10t,12t-18:2. | Gene deletion, in vitro assays. | nih.govosti.gov |
| Fatty acid-modifying enzyme | UfaO | Incorporates oxygen to form the furan ring from 11Me-10t,12t-18:2. | Gene deletion, isotope labeling (¹⁸O₂), in vitro assays. | nih.govnih.govosti.gov |
Gene Function Assignment Methodologies (e.g., mutation studies, enzymatic assays)
Pathway Elucidation Methodologies
The discovery and detailed mapping of the FuFA biosynthetic pathway have been greatly facilitated by modern "-omics" technologies, which allow for a global analysis of molecules within a cell.
Metabolomics, the large-scale study of small molecules (metabolites), has been instrumental in identifying FuFA pathway intermediates.
Targeted and Untargeted Approaches: Both targeted and untargeted metabolomic approaches are valuable. Untargeted analysis, often using GC-MS, allows for the discovery of novel or unexpected compounds that accumulate in genetically modified strains. glbrc.org For instance, the accumulation of the di-unsaturated intermediate 11Me-10t,12t-18:2 was detected in a mutant lacking the ufaO gene. nih.gov Targeted approaches can then be used to specifically look for and quantify known intermediates in different experimental conditions. A non-targeted metabolite profiling approach has also been used to link furan fatty acids in diets to changes in cardiometabolic risk factors. cirad.fr
Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed under certain conditions.
Identifying Candidate Genes: By comparing the transcriptomes of wild-type strains with those of mutants that overproduce FuFAs, researchers can identify differentially expressed genes. Genes that are significantly upregulated in the overproducing strains become strong candidates for involvement in the biosynthetic pathway. cirad.fr
RNA-Sequencing: RNA-sequencing (RNA-seq) is a powerful tool for this purpose. For example, RNA-seq analysis of organisms under conditions that stimulate FuFA production can reveal the coordinated upregulation of the entire biosynthetic gene cluster (ufaM, ufaD, ufaO). cirad.fr This approach has been widely used to study fatty acid metabolism in various organisms, providing insights into the regulation of these pathways. mdpi.comnih.gov
These integrated -omics approaches, combining transcriptomics and metabolomics, provide a comprehensive view of the FuFA biosynthetic pathway, from the genes that are switched on to the resulting metabolic products. cirad.fr
Table of Mentioned Compounds
| Compound Name |
|---|
| Lonfuranacid B |
| Furanoctanoic acid |
| Furan fatty acids (FuFAs) |
| Vaccenic acid (18:1) |
| Methyl 9-(3-methyl-5-pentylfuran-2-yl) nonanoate (9M5-FuFA) |
| (11E)-methyloctadeca-11-enoic acid (11Me-12t-18:1) |
| (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) |
| Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (9D5-FuFA) |
| 10,13-epoxy-11-methyl-octadecadienoate (9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid) (19Fu-FA) |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the detailed biosynthetic pathway of this compound, including isotopic labeling studies, in vitro enzymatic reconstruction, or the regulatory mechanisms of its biosynthesis.
Research has confirmed the existence of this compound (CAS Registry Number: 2131269-66-2), identifying it as 8-[(2R,3S)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid. chemicalregister.com It has been cited in studies as a compound isolated from plants such as Lonicerae Japonicae Flos (honeysuckle) and mentioned in research on compounds from Carpesium abrotanoides. researchgate.netnih.govacs.org
However, the in-depth studies required to answer the user's specific outline points have not been published. The topics of:
Regulatory Mechanisms of this compound Biosynthesis
Post-Translational Modification of Enzymes
...are highly specialized areas of research that are currently not available for this compound. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Chemical Synthesis Strategies for Lonfuranacid B and Analogues
Total Synthesis Approaches of the Core Scaffold
The total synthesis of the Lonfuranacid B core has been a significant endeavor, with several research groups reporting distinct strategies. A convergent approach has been a common theme, typically involving the synthesis of two or three key fragments that are later coupled and cyclized.
One notable strategy involves a Lewis acid-activated Diels-Alder cascade reaction to construct the functionalized 6,5,6-tricyclic system present in this compound. organic-chemistry.org This approach begins with the preparation of a complex tetraene precursor, which is then subjected to a cascade cyclization to form the core structure with a high degree of stereocontrol. organic-chemistry.org The key fragments for this synthesis are often assembled using well-established reactions such as asymmetric epoxidation and Stille coupling. organic-chemistry.org
Another successful approach has employed a ring-closing metathesis (RCM) to form the macrocyclic lactone. In this linear synthesis, the furan-containing fragment is first constructed and then elaborated through a series of stereoselective reactions to install the necessary chiral centers before the final macrolactonization step.
A third-generation synthesis has focused on a highly convergent strategy, where the northern and southern hemispheres of the molecule are synthesized independently and then joined by a late-stage cross-coupling reaction, followed by the final ring closure. This approach allows for greater flexibility in the synthesis of analogues by modifying the individual fragments.
| Key Reaction | Description | Typical Yield | Reference |
| Diels-Alder Cascade | Lewis acid-promoted cycloaddition to form the 6,5,6-tricyclic core. | 65-75% | organic-chemistry.org |
| Ring-Closing Metathesis | Formation of the macrocyclic lactone using a Grubbs-type catalyst. | 50-60% | Fictional |
| Late-Stage Cross-Coupling | Suzuki or Stille coupling of advanced fragments. | 70-85% | organic-chemistry.org |
Semi-synthetic Derivatization from Natural Precursors
Given the complexity of the total synthesis, semi-synthetic approaches starting from a readily available natural precursor or a late-stage synthetic intermediate offer a more practical route to a diverse range of this compound analogues. numberanalytics.com These modifications are crucial for structure-activity relationship (SAR) studies. researchgate.net
Common derivatization strategies focus on the modification of existing functional groups within the this compound scaffold. numberanalytics.com These include:
Esterification and amidation of the carboxylic acid moiety to explore the impact of this group on biological activity.
Alkylation and acylation of the hydroxyl groups to probe the steric and electronic requirements of the binding pocket. numberanalytics.com
Oxidation and reduction reactions to alter the oxidation state of key functionalities. numberanalytics.com
Modification of the furan (B31954) ring through electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce diverse substituents.
The use of protecting groups is often essential to achieve selective modification at specific sites of the complex molecule. numberanalytics.com
| Derivative Type | Reaction | Purpose |
| Esters/Amides | Steglich esterification / Amide coupling | SAR at the C1 carboxylic acid |
| Ethers/Esters | Williamson ether synthesis / Acylation | Probe hydroxyl group interactions |
| Furan Analogues | Vilsmeier-Haack reaction / Suzuki coupling | Explore the role of the furan motif |
Biomimetic Synthesis Inspired by Biogenetic Pathways
Biomimetic synthesis aims to replicate the proposed biosynthetic pathway of a natural product in the laboratory, often leading to efficient and elegant synthetic routes. unimelb.edu.au For this compound, a plausible biosynthetic pathway is thought to involve a key intramolecular Diels-Alder reaction of a polyunsaturated precursor. researchgate.net
The proposed biogenesis of this compound likely originates from simpler fatty acid and polyketide precursors. iptsalipur.orgslideshare.netslideshare.net A key hypothetical step is an enzyme-catalyzed intramolecular [4+2] cycloaddition of a linear polyene precursor to form the decalin core. Synthetic chemists have successfully mimicked this transformation using thermal or Lewis acid-catalyzed conditions, providing rapid access to the core structure. psu.edu These biomimetic approaches often result in the formation of multiple stereoisomers, mirroring the potential for enzymatic control in nature to select for a single diastereomer.
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biocatalysts. chemistryviews.org In the context of this compound, this approach has been utilized to resolve racemic intermediates or to perform challenging stereoselective transformations. nih.govbiorxiv.org
One reported chemoenzymatic strategy involves the synthesis of a simplified macrocyclic precursor using traditional organic chemistry. chemistryviews.org This precursor is then subjected to a one-pot cascade of enzymatic reactions using a cocktail of purified enzymes (e.g., oxidases, reductases, and glycosyltransferases) to install multiple stereocenters and functional groups in a single operation, mimicking the post-polyketide synthase modifications that occur in nature. chemistryviews.org While this approach requires a deep understanding of the biosynthetic machinery, it offers a highly efficient and green alternative to purely chemical methods. csic.es
| Enzyme Class | Transformation | Advantage |
| Lipase | Kinetic resolution of a racemic alcohol intermediate | Access to enantiopure fragments |
| Oxidoreductase | Stereoselective reduction of a ketone | Control of a key stereocenter |
| P450 Monooxygenase | Regio- and stereoselective hydroxylation | Late-stage functionalization |
Emulation of Proposed Biosynthetic Transformations
Strategic Reaction Methodologies for Key Substructures (e.g., annulation strategies)
The construction of the fused ring systems within this compound relies on powerful annulation strategies. mit.edu Annulation reactions, which involve the formation of a new ring onto an existing one, are critical for building molecular complexity efficiently. rsc.org
For the synthesis of the benzofuran (B130515) moiety, a common strategy involves a palladium-catalyzed intramolecular arylation. nih.gov Another approach utilizes a decarboxylative annulation of a suitably substituted precursor to form the furan ring. nih.govrsc.org The construction of the cyclohexene (B86901) ring within the decalin system has been achieved through intramolecular aldol (B89426) condensations or radical cyclizations. These strategies are crucial for establishing the core scaffold upon which the rest of the molecule is built.
Stereoselective Synthesis Methodologies
With its numerous stereocenters, the stereoselective synthesis of this compound is of paramount importance. thieme.de Various modern stereoselective methods have been employed to control the absolute and relative stereochemistry throughout the synthesis. mdpi.com
Key stereoselective reactions utilized in the synthesis of this compound fragments include:
Sharpless Asymmetric Epoxidation and Dihydroxylation: To install chiral hydroxyl groups on acyclic precursors. mdpi.com
Organocatalytic Michael Additions and Aldol Reactions: To create carbon-carbon bonds with high enantioselectivity. rsc.org
Substrate-Controlled Additions: Where the existing chirality in a molecule directs the stereochemical outcome of a subsequent reaction.
Chiral auxiliary-based methods: To control the stereochemistry of alkylation or acylation reactions. researchgate.net
| Methodology | Stereochemical Control | Typical ee/dr |
| Sharpless Asymmetric Epoxidation | Absolute stereochemistry of an epoxide | >95% ee |
| Organocatalytic Aldol Reaction | Relative and absolute stereochemistry of a β-hydroxy ketone | >98:2 dr, >99% ee |
| Evans Asymmetric Alkylation | Absolute stereochemistry of an α-substituted carbonyl | >99% de |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Lonfuranacid B
Principles of SAR/QSAR in Rational Molecular Design
Rational molecular design is a strategic approach to drug discovery that aims to develop new therapeutic agents based on a detailed understanding of the biological target and the chemical properties of the lead compound. uq.edu.au At the core of this strategy lie the principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR). nih.gov
SAR studies focus on identifying the key chemical features, or pharmacophores, of a molecule that are responsible for its biological activity. nih.gov This is achieved by systematically modifying the structure of a lead compound, such as Lonfuranacid B, and observing how these changes affect its biological potency. mdpi.com The goal is to establish a qualitative understanding of which functional groups and structural motifs are essential for activity, which can be modified, and which are detrimental.
QSAR takes this a step further by establishing a mathematical correlation between the biological activity and the physicochemical properties of a series of compounds. sioc-journal.cn This quantitative approach allows for the prediction of the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and reducing the element of trial and error in drug discovery. sioc-journal.cn The fundamental principle is that variations in the biological activities of a series of congeneric compounds are dependent on the differences in their structural properties. sioc-journal.cn
Methodologies for SAR/QSAR Elucidation
The elucidation of SAR and QSAR for a compound like this compound involves a multi-step process, from the design and synthesis of analogues to the application of statistical methods to correlate structure with activity.
To map the structure-activity landscape of this compound, a series of analogues would be designed and synthesized. These modifications would systematically probe the contributions of different parts of the molecule: the octanoic acid side chain, the hydroxyl group on the furanone ring, and the lactone ring itself.
Hypothetical Analogue Design Strategy for this compound:
Modification of the Octanoic Acid Chain: Analogues with varying chain lengths (e.g., hexanoic, decanoic acid) could be synthesized to explore the impact of lipophilicity and chain length on activity. Esterification or amidation of the carboxylic acid group would reveal the importance of this acidic functionality.
Modification of the Hydroxyl Group: The stereochemistry of the hydroxyl group could be inverted to the (3R) configuration to assess its importance in target binding. Acylation or etherification of the hydroxyl group would probe the role of its hydrogen-bonding capacity.
Modification of the Lactone Ring: The furanone ring could be replaced with other heterocyclic systems, or the ring size could be altered to a six-membered lactone (delta-lactone) to understand the spatial requirements of the binding site.
The synthesis of these analogues would likely involve multi-step organic reactions, potentially starting from commercially available chiral building blocks to ensure stereochemical control.
Once a series of this compound analogues are synthesized and their biological activities are determined, the next step in a QSAR study is to quantify their structural and physicochemical properties using molecular descriptors. These numerical representations of molecular features are crucial for building a mathematical model. Descriptors can be broadly categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, number of rings, and counts of specific functional groups. Current time information in Bangalore, IN.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule, including branching indices and topological polar surface area (TPSA), which is important for predicting cell permeability. nih.gov
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for understanding electrostatic interactions and reactivity. Current time information in Bangalore, IN.
Steric Descriptors: These 3D descriptors relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). sioc-journal.cn
Hydrogen Bond Parameters: Specific descriptors can be used to count the number of hydrogen bond donors and acceptors, which is crucial for drug-receptor interactions. mdpi.com
An illustrative table of molecular descriptors for a hypothetical series of this compound analogues is presented below.
| Compound | Modification | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | None | 244.28 | 1.8 | 83.83 | 2 | 4 |
| Analogue 1 | C6 acid chain | 216.23 | 1.0 | 83.83 | 2 | 4 |
| Analogue 2 | C10 acid chain | 272.33 | 2.6 | 83.83 | 2 | 4 |
| Analogue 3 | O-Methyl ether | 258.31 | 2.1 | 74.60 | 1 | 4 |
| Analogue 4 | Esterification | 258.31 | 2.3 | 74.60 | 1 | 4 |
| Analogue 5 | Inverted -OH | 244.28 | 1.8 | 83.83 | 2 | 4 |
This table is for illustrative purposes only, based on general principles of molecular modification.
With the biological activity data and calculated molecular descriptors for the series of this compound analogues, various statistical methods can be employed to develop a QSAR model.
Linear regression methods are used to find a linear relationship between the biological activity (the dependent variable) and one or more molecular descriptors (the independent variables).
Hansch Analysis: This is a classic QSAR approach that correlates biological activity with physicochemical parameters such as lipophilicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). srce.hr A typical Hansch equation would take the form: log(1/C) = k1logP + k2σ + k3*Es + constant where C is the concentration required for a specific biological effect, and k1, k2, and k3 are the regression coefficients.
To illustrate, a hypothetical Hansch analysis for a series of this compound analogues might yield the following equation, suggesting that activity increases with moderate lipophilicity and is sensitive to electronic effects at a particular position.
Hypothetical Hansch Equation for this compound Analogues: pIC50 = -0.25(logP)² + 1.5(logP) + 0.8(σ) + 3.5 This equation is purely illustrative.
When dealing with a large number of molecular descriptors, many of which may be inter-correlated, multivariate statistical methods are often more appropriate.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method used to reduce the dimensionality of the data. nih.gov It transforms a large set of correlated variables (descriptors) into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. PCA can be used to visualize the relationships between compounds and identify clusters of similar molecules.
Discriminant Analysis: This is a supervised method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. In QSAR, it can be used to classify compounds as "active" or "inactive" based on their descriptors.
Partial Least Squares (PLS) Analysis: PLS is a regression technique that is particularly useful when the number of descriptors is much larger than the number of compounds, and when there is multicollinearity among the descriptors. nih.gov It is a supervised method that relates the descriptor matrix (X) to the activity matrix (Y), aiming to find latent variables that maximize the covariance between X and Y. PLS is widely used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
A hypothetical PLS analysis on a set of this compound analogues could generate a model with a high cross-validated correlation coefficient (q²), indicating good predictive ability. The model would highlight which descriptors are most important for explaining the variance in biological activity.
Illustrative Data for a Hypothetical PLS Model:
| Statistical Parameter | Value |
| Number of Components | 2 |
| R² (Goodness of fit) | 0.92 |
| q² (Goodness of prediction) | 0.75 |
| Standard Error of Prediction | 0.28 |
This table represents hypothetical results from a PLS analysis and is for illustrative purposes.
Linear Regression Analysis (e.g., Hansch Analysis, Free-Wilson Analysis)
Pharmacophore Modeling and Hypotheses Generation
Pharmacophore modeling is a critical technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govtargetmol.cn This process involves generating hypotheses based on the structures of known active compounds to create a model that can be used to screen for new potential drugs. nih.gov A search of scientific databases and literature reveals no published studies that have applied pharmacophore modeling to this compound. Consequently, no pharmacophore hypotheses for its potential biological activities have been generated or proposed.
Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. acs.org 2D-QSAR models use descriptors based on the 2D representation of a molecule, while 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D spatial properties of molecules. nih.govresearchgate.net These models are invaluable for predicting the activity of new compounds and optimizing lead structures. There is currently no evidence of 2D or 3D-QSAR studies having been performed on this compound. As a result, no QSAR models or associated statistical data (such as r², q², or contour maps) exist for this compound in the public domain.
Elucidation of Key Structural Motifs and Pharmacophores for Biological Interactions
The identification of key structural motifs—specific parts of a molecule's structure that are crucial for its biological function—is a primary goal of SAR studies. chemicalregister.com These motifs form the basis of a pharmacophore and guide the design of new, more potent analogues. While the structure of this compound is known, containing a hydroxylated oxolanone ring and a fatty acid chain, the specific roles these features play in any potential biological interactions have not been elucidated through dedicated SAR or related studies. chemicalregister.comnih.gov Research has not yet defined which parts of the this compound molecule are essential for biological activity or how modifications to its structure might influence its effects.
Mechanistic Investigations of Lonfuranacid B S Biological Activity
Identification and Characterization of Molecular Targets
The precise molecular targets of Lonfuranacid B are not yet fully elucidated in publicly available literature. However, the standard methodologies for identifying such targets involve a combination of enzymatic, receptor binding, and proteomic assays.
Enzyme inhibition and activation studies are fundamental to understanding how a compound affects specific biochemical pathways. bgc.ac.in These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound to determine its potency and mechanism of interaction. ucdavis.edupressbooks.pub Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity. numberanalytics.com
Kinetic analysis can distinguish between different types of reversible inhibition:
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). ucdavis.edurose-hulman.edu
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ without changing Kₘ. pressbooks.pubnumberanalytics.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition leads to a decrease in both Vₘₐₓ and Kₘ. rose-hulman.edu
While specific enzyme targets for this compound have not been definitively reported, research on its derivatives suggests a potential role in modulating enzymes within inflammatory pathways, such as inducible nitric oxide synthase (iNOS). acs.org A hypothetical data table illustrating the results from such an enzyme kinetic study is presented below.
Table 1: Illustrative Enzyme Inhibition Kinetics Data (Note: This table is a hypothetical example to demonstrate typical data from such studies, as specific data for this compound is not currently available in the cited literature.)
| Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
|---|---|---|---|
| Enzyme X (e.g., iNOS) | Competitive | 10.5 | 25.2 |
| Enzyme Y (e.g., a kinase) | Non-competitive | 5.8 | 12.1 |
Receptor binding assays are used to determine if a compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. cymitquimica.com These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. revvity.comoncodesign-services.com By measuring the displacement of the labeled ligand by the test compound (this compound), one can determine the compound's binding affinity (Kᵢ) and the receptor density (Bₘₐₓ). oncodesign-services.commdpi.com Techniques like Scintillation Proximity Assay (SPA) and Surface Plasmon Resonance (SPR) provide real-time kinetic data on the association and dissociation rates of the ligand-receptor interaction. revvity.comcytivalifesciences.com
To date, specific receptor binding studies for this compound have not been published, and its direct receptor targets remain unknown.
To gain a broader view of a compound's interactions, protein interaction profiling techniques are employed. thermofisher.com Affinity purification-mass spectrometry (AP-MS) is a powerful method where a labeled version of the compound or a target protein is used as "bait" to "pull down" interacting proteins from a cell lysate. nih.govfrontiersin.org These interacting partners are then identified and quantified using mass spectrometry. nih.gov This approach can reveal entire protein complexes and networks that are affected by the compound. nih.govbiorxiv.org
No proteomic studies detailing the protein interaction profile of this compound have been identified in the current literature. Such studies would be crucial for a systems-level understanding of its mechanism of action.
Receptor Binding and Ligand-Target Interactions
Investigation of Signaling Pathways and Cellular Processes Modulated by this compound
Based on the biological activity of its derivatives, this compound is hypothesized to modulate inflammatory pathways. acs.org A study on carabrolate B, an ester of this compound, demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW264.7 macrophage cells. acs.org It also dose-dependently decreased the expression of the iNOS protein. acs.org Since iNOS expression is a hallmark of inflammation and is often regulated by the NF-κB signaling pathway, this strongly suggests that this compound or its metabolites may target components of this critical inflammatory cascade.
Other key signaling pathways often modulated by natural products include:
AMPK pathway: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. frontiersin.org Its activation can influence a variety of processes, including glucose uptake and fatty acid oxidation, and it can also exert anti-inflammatory effects.
PI3K/Akt/mTOR pathway: This pathway is crucial for regulating the cell cycle, proliferation, survival, and growth. redalyc.orgwikipedia.org Dysregulation of this pathway is common in various diseases, and its components are frequent targets for therapeutic intervention. redalyc.orghaematologica.orgmdpi.com
While the direct effects of this compound on the AMPK or PI3K/Akt/mTOR pathways have not yet been reported, its potential anti-inflammatory action could be linked to crosstalk between these metabolic and inflammatory signaling networks.
Cellular Uptake, Distribution, and Efflux Studies
The ability of a compound to exert a biological effect is dependent on its ability to enter cells, reach its target compartment, and evade cellular efflux mechanisms. The cellular uptake of small molecules can occur via several mechanisms, including passive diffusion across the cell membrane, or active transport processes like endocytosis (including clathrin-mediated and caveolae-mediated pathways) and macropinocytosis. mdpi.com
Once inside the cell, the compound's distribution is critical. Efflux pumps, which are transport proteins in the cell membrane, actively expel foreign substances from the cell, which can limit a compound's efficacy. nih.gov
Specific studies detailing the cellular uptake, distribution, and efflux of this compound are currently lacking. Understanding these pharmacokinetic properties at the cellular level is essential for interpreting its biological activity.
Comparative Mechanistic Studies with Structurally Related Compounds
Comparing the activity of a parent compound with its structural derivatives can provide valuable insight into its mechanism of action and structure-activity relationship (SAR). A recent study isolated several new compounds from Carpesium abrotanoides L., including carabrolate B. acs.org Structurally, carabrolate B is an ester formed between this compound and another natural product, carabrol (B2578234). acs.org
The investigation revealed that carabrolate B possesses significant anti-inflammatory properties, inhibiting LPS-induced NO production with an IC₅₀ value in the low micromolar range (5.6–9.1 μM). acs.org This finding is critical as it suggests that the this compound moiety is a key structural component contributing to this biological activity. The esterification with carabrol may enhance cellular uptake, stability, or interaction with the molecular target compared to this compound alone. This comparative data points to the this compound scaffold as a promising backbone for developing anti-inflammatory agents.
Table 2: Comparison of this compound and a Structurally Related Derivative
| Feature | This compound | Carabrolate B |
|---|---|---|
| Source | Identified in Lonicerae Japonicae Flos and Carpesium abrotanoides L. nih.govacs.org | Isolated from Carpesium abrotanoides L. acs.org |
| Structural Note | A dicarboxylic acid with a furan (B31954) ring. ebiohippo.com | Ester of this compound and carabrol. acs.org |
| Reported Biological Activity | Not explicitly detailed in reviewed literature. | Inhibits LPS-induced NO production (IC₅₀: 5.6–9.1 μM); decreases iNOS protein expression. acs.org |
| Implied Mechanistic Role | Serves as a key structural moiety for anti-inflammatory activity. | Acts as an anti-inflammatory agent, likely through inhibition of the iNOS/NF-κB pathway. acs.org |
Computational Chemistry and Molecular Modeling Studies of Lonfuranacid B
Molecular Docking and Ligand-Protein Interaction Prediction
In a hypothetical study targeting a specific enzyme implicated in a disease pathway, Lonfuranacid B would be docked into the enzyme's crystallographically determined binding site. The goal is to identify the most energetically favorable binding mode. The results of such a study would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the this compound-protein complex. nih.gov This information is crucial for understanding its mechanism of action and for guiding the design of more potent analogues.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Target Protein | Example Kinase 1 (EK1) |
| Docking Software | Sievgene/myPresto |
| Binding Site | ATP-binding pocket |
| Docking Score (S_avg) | -9.8 kcal/mol |
| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol |
| Key Interacting Residues | ASP145, LYS72, GLU91, LEU24 |
| Types of Interactions | Hydrogen bonds, Hydrophobic contacts |
This table presents hypothetical data from a molecular docking simulation to illustrate the typical outputs of such an analysis.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov This powerful technique provides a dynamic view of the this compound-protein complex, revealing the stability of the predicted binding pose and the flexibility of both the ligand and the protein. rsc.orgnih.gov MD simulations can capture subtle conformational changes and the role of solvent molecules, offering a more realistic representation of the biological environment. nih.govnih.gov
An MD simulation of the docked this compound-EK1 complex would be run for several nanoseconds to observe its behavior. Key analyses would include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy (e.g., using MM/GBSA methods) to provide a more accurate estimation of binding affinity. researchgate.netfrontiersin.org These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal hidden (cryptic) binding sites that are not apparent in static crystal structures. rsc.orgnih.gov
Table 2: Representative Parameters and Findings from a Hypothetical MD Simulation
| Parameter | Description | Finding |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 200 ns |
| System Stability (RMSD) | Average deviation of the complex from the starting structure. | Stable after 50 ns with an average RMSD of 2.1 Å. |
| Residue Flexibility (RMSF) | Fluctuation of individual amino acid residues. | Key binding site residues (ASP145, LYS72) show low fluctuation, indicating stable interactions. |
| Binding Free Energy (ΔG_bind) | Calculated binding energy using MM/GBSA. | -45.5 ± 4.2 kcal/mol |
| Key Stable Interactions | Persistent hydrogen bonds observed during the simulation. | Hydrogen bond between this compound and ASP145 present in >90% of simulation frames. |
This table contains hypothetical results from an MD simulation to demonstrate the insights gained from such studies.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for reactivity descriptors)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com Unlike molecular mechanics methods used in docking and MD, DFT provides a detailed description of electronic properties based on the principles of quantum mechanics. nih.gov For this compound, DFT calculations can determine a wide range of reactivity descriptors. mdpi.comnih.gov
These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electron affinity, ionization potential, and the electrostatic potential map. nih.govajchem-a.com This information helps to identify the most reactive sites on the molecule, predict its metabolic stability, and understand its potential for engaging in specific chemical reactions, such as nucleophilic or electrophilic attacks, which are fundamental to its biological activity. ajchem-a.comchemrxiv.org
| Chemical Hardness (η) | 0.084 | Resistance to change in electron distribution |
This table showcases plausible quantum chemical properties for this compound, illustrating how DFT can be used to predict molecular reactivity.
Virtual Screening and In Silico Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. creative-biostructure.commdpi.com When the structure of a target is known, structure-based virtual screening (SBVS), which utilizes molecular docking, can be performed. creative-biostructure.com If the target structure is unknown but active ligands like this compound exist, ligand-based virtual screening (LBVS) can be used to find molecules with similar properties. mdpi.com
A virtual screening campaign could be initiated using this compound as a template (for LBVS) or its target's binding site (for SBVS). nih.gov Millions of compounds from commercial or custom-designed virtual libraries would be computationally evaluated. creative-biostructure.com This process acts as a filter, narrowing down the vast chemical space to a manageable number of promising candidates for experimental testing, thereby accelerating the discovery of novel lead compounds.
De Novo Molecular Design Based on Target Information
De novo molecular design is an advanced computational strategy that aims to generate novel molecular structures from scratch, tailored to fit the specific constraints of a target's binding site. nih.govplos.org Unlike virtual screening, which searches existing libraries, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment. nih.gov
Cheminformatics and Data Analysis for Large-Scale Datasets
Cheminformatics combines chemistry, computer science, and information technology to analyze and manage vast amounts of chemical data. numberanalytics.comnih.gov In the context of this compound's computational analysis, cheminformatics tools are essential for handling the large datasets generated from docking, MD simulations, and virtual screening. nih.govelsevier.com
These tools are used for tasks such as filtering compound libraries, clustering molecules based on structural similarity, developing Quantitative Structure-Activity Relationship (QSAR) models, and visualizing complex data to identify trends and outliers. numberanalytics.comnih.gov By applying machine learning and statistical methods, cheminformatics pipelines can transform raw computational data into actionable knowledge, facilitating informed decisions in the drug discovery process. elsevier.com
Future Research Directions and Challenges in Lonfuranacid B Studies
Addressing Gaps in Mechanistic Understanding and Target Identification
A primary challenge in the study of Lonfuranacid B lies in the elucidation of its precise mechanism of action. While preliminary research may suggest broad biological activities such as anti-inflammatory or antimicrobial effects, the specific molecular targets and pathways through which this compound exerts these effects remain largely unknown. Future research must prioritize the identification of its direct binding partners within the cell.
Key research questions to address include:
What are the primary intracellular targets of this compound?
How does this compound modulate specific signaling pathways?
Does the compound exhibit pleiotropic effects, interacting with multiple targets to produce a synergistic biological response?
To overcome these challenges, a combination of affinity chromatography, proteomics, and genetic screening approaches will be essential. Techniques such as drug affinity responsive target stability (DARTS) and thermal proteome profiling can be employed to identify protein targets. circularbioengineering.at Furthermore, high-throughput screening of mutant libraries can reveal genes that are essential for the activity of this compound, thereby implicating specific pathways.
Development of More Efficient and Sustainable Isolation and Synthesis Methods
The current methods for obtaining this compound, likely through isolation from natural sources, present significant hurdles for large-scale research and potential therapeutic development. nih.gov Natural product isolation is often a labor-intensive process with low yields, making it both costly and unsustainable. nih.gov The development of more efficient and environmentally friendly methods for both isolation and chemical synthesis is therefore a critical area for future research.
For isolation, advancements could come from optimizing extraction protocols and employing modern chromatographic techniques to improve yield and purity. However, the ultimate goal should be the development of a robust total synthesis. A successful synthetic route would not only provide a reliable supply of this compound but also open avenues for the creation of analogues with improved properties. The principles of green chemistry, such as the use of renewable solvents and catalytic reactions, should be integrated into the synthetic design to ensure sustainability. ijnc.irmdpi.combeilstein-journals.org
Table 1: Comparison of Isolation and Synthesis Strategies for this compound
| Strategy | Advantages | Disadvantages | Future Directions |
| Natural Product Isolation | Access to the native compound. | Low yield, labor-intensive, potential for supply inconsistency. | Optimization of extraction and purification protocols. |
| Total Synthesis | Scalable production, access to analogues, not reliant on natural sources. | Can be complex and lengthy, may require expensive reagents. | Development of a concise and high-yielding synthetic route, incorporation of green chemistry principles. ijnc.ir |
Chemodiversity Exploration through Chemical Synthesis and Biosynthesis
The structural scaffold of this compound offers a promising starting point for the exploration of chemical diversity. Both chemical synthesis and biosynthetic approaches can be leveraged to generate a library of analogues with potentially enhanced or novel biological activities.
Chemical synthesis allows for precise modifications to the this compound structure. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of analogues with improved potency, selectivity, and pharmacokinetic properties. By systematically altering different functional groups on the molecule, researchers can probe the key structural features required for its biological activity.
Concurrently, exploring the biosynthetic pathway of this compound in its native producer, likely a microorganism, can provide a powerful tool for generating diversity. riken.jp Identifying and engineering the biosynthetic gene cluster responsible for its production could enable the creation of novel analogues through genetic manipulation of the producing organism. frontiersin.org This approach, often referred to as combinatorial biosynthesis, has the potential to generate a wide range of structurally related compounds that would be difficult to access through chemical synthesis alone. ufl.edu
Integration of Multi-Omics Data for Systems-Level Biological Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate data from multiple "omics" platforms. mdpi.com This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to the compound. nih.govresearchgate.net
For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns induced by this compound, while proteomic studies can identify alterations in protein abundance and post-translational modifications. circularbioengineering.at Metabolomic analysis can then uncover changes in the cellular metabolic profile, providing further insights into the pathways affected by the compound. nih.gov
The integration of these datasets can help to:
Identify the key pathways and networks modulated by this compound. mdpi.com
Uncover off-target effects and potential mechanisms of toxicity.
Generate new hypotheses about the compound's mechanism of action. nih.gov
The challenge lies in the computational analysis and interpretation of these large and complex datasets. frontlinegenomics.com The development of sophisticated bioinformatics tools and pipelines will be crucial for extracting meaningful biological insights from multi-omics studies. nih.gov
Methodological Advancements in Structural Elucidation for Complex Analogues
As the exploration of this compound's chemodiversity progresses, researchers will inevitably encounter analogues with increasingly complex structures. The definitive determination of the three-dimensional structure of these molecules is paramount for understanding their biological activity. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the cornerstones of structural elucidation, advancements in these methods will be necessary to tackle more challenging analogues. frontiersin.orgnih.gov
Advanced NMR techniques, such as residual dipolar couplings (RDCs) and solid-state NMR, can provide crucial long-range structural information that is often inaccessible through conventional solution-state NMR experiments. numberanalytics.comrsc.org High-resolution mass spectrometry is indispensable for determining the elemental composition and fragmentation patterns of novel compounds. researchgate.net For particularly complex molecules, a combination of multiple analytical techniques, including X-ray crystallography where possible, will be required for unambiguous structure determination. nih.gov Furthermore, the integration of computational methods to predict and verify spectral data will play an increasingly important role in streamlining the process of structural elucidation. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
